L-Ornithine L-aspartate
Vue d'ensemble
Description
L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .
Synthesis Analysis
L-Ornithine L-aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .Molecular Structure Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .Chemical Reactions Analysis
L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .Physical And Chemical Properties Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .Applications De Recherche Scientifique
Hepatic Encephalopathy Management
L-Ornithine-L-aspartate (LOLA) is widely used in the management of hepatic encephalopathy, a brain disorder caused by advanced liver disease. It helps reduce blood ammonia levels, which are often elevated in this condition, thereby improving neurological function .
Ammonia Detoxification
LOLA plays a role in detoxifying ammonia in the blood. It is involved in the urea cycle, where it aids in converting ammonia into urea, which is then excreted from the body. This process is particularly beneficial for patients with cirrhosis, where ammonia accumulation can be problematic .
Liver Cirrhosis Complications
Studies have shown that LOLA can be effective as an adjuvant therapy for cirrhotic patients, helping to prevent complications associated with liver cirrhosis, such as hepatic encephalopathy .
Mitochondrial Function Restoration
Research indicates that LOLA may have a role in restoring mitochondrial function. This is particularly relevant in liver diseases where mitochondrial dysfunction can lead to energy metabolism issues .
Hyperammonemia Treatment
LOLA has been demonstrated to reduce plasma NH3 concentration and improve psychometric performance in patients with hyperammonemia due to acute liver failure .
Prevention of Liver Cirrhosis Complications
LOLA is documented for its importance in the prevention and treatment of cirrhosis and its complications, providing a therapeutic approach to managing this chronic liver disease .
Mécanisme D'action
Target of Action
L-Ornithine-L-aspartate (LOLA) primarily targets the urea cycle in periportal hepatocytes in the liver . It also targets the glutamine synthetase in perivenous hepatocytes, as well as in skeletal muscle and brain . These targets play a crucial role in the detoxification of ammonia .
Mode of Action
LOLA readily dissociates into its constituent amino acids, L-ornithine and L-aspartate, which are absorbed by active transport, distributed, and metabolized . L-ornithine serves as an intermediary in the urea cycle and as an activator of carbamoyl phosphate synthetase . L-aspartate, on the other hand, contributes to the transamination to glutamate via glutamine synthetase . Together, these amino acids participate in reactions whereby the ammonia molecule is incorporated into urea and glutamine .
Biochemical Pathways
LOLA affects the urea cycle and the glutamine synthesis pathway . Both of these amino acids enter the urea cycle and help to produce glutamine and urea, reducing the levels of ambient ammonia . L-ornithine is converted to GABA via the ornithine aminotransferase pathway, while L-aspartate shows concentration-dependent excitatory effects .
Pharmacokinetics
LOLA, a stable salt of L-ornithine and L-aspartate, readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . The metabolic effects of LOLA are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, lola has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .
Result of Action
LOLA reduces toxic ammonium (NH3) plasma levels in hepatic encephalopathy . It beneficially modulates the expression of genes related to fatty acid import/transport, synthesis, and regulation . Moreover, LOLA reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .
Action Environment
The action of LOLA is influenced by environmental factors such as the presence of liver disease. In primary hepatocytes from NAFLD patients, urea cycle enzymes increase, while the catabolism of branched-chain amino acids decreases with disease severity . LOLA is also effective for the treatment of muscle wasting (sarcopenia) in cirrhosis . More recent studies suggest that LOLA may have additional direct hepatoprotective properties .
Propriétés
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883964 | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Ornithine L-aspartate | |
CAS RN |
3230-94-2 | |
Record name | Ornithine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.